1-(2-methoxyphenyl)-1H,2H,4H-benzo[f]quinolin-3-one
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Overview
Description
1-(2-methoxyphenyl)-1H,2H,4H-benzo[f]quinolin-3-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core fused with a benzene ring and a methoxyphenyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-1H,2H,4H-benzo[f]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate. Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gould-Jacob or Friedländer synthesis, which are well-known for constructing quinoline scaffolds. These methods can be optimized for large-scale production by using continuous flow reactors and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-1H,2H,4H-benzo[f]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Halogens, nucleophiles, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinolinone derivatives, reduced quinoline compounds, and substituted quinoline derivatives, each with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-1H,2H,4H-benzo[f]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties. Additionally, it can interact with cellular pathways involved in apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.
Benzoquinoline: A compound with a fused benzene and quinoline ring, similar to 1-(2-methoxyphenyl)-1H,2H,4H-benzo[f]quinolin-3-one but without the methoxyphenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other quinoline derivatives. The presence of the methoxyphenyl group can influence its pharmacokinetic properties, making it a promising candidate for further drug development.
: Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the recent decennial : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-9-5-4-8-15(18)16-12-19(22)21-17-11-10-13-6-2-3-7-14(13)20(16)17/h2-11,16H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNSMJRDDJKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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